![molecular formula C20H26N4O2S B216096 1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B216096.png)
1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone
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Overview
Description
1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone, also known as E-7386, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Structural Properties
A study by Shruthi et al. (2019) detailed the synthesis of a novel heterocyclic compound closely related to the chemical structure . They utilized solution growth techniques to grow needle-shaped single crystals and characterized them using single crystal XRD, UV-visible, and Thermal analysis (Shruthi et al., 2019).
Another study by Radi et al. (2005) developed a method for the synthesis of similar compounds, focusing on a parallel, solution-phase process. They found that their method yielded high-quality products after simple extraction processes (Radi et al., 2005).
Biological Activities
The biological activity of compounds structurally related to the one was explored by Abu‐Hashem et al. (2020), who found that their synthesized compounds had significant cyclooxygenase-1/2 inhibitors and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
In 2018, Mermer et al. investigated 1,2,4-Triazole derivatives containing a piperazine nucleus and found promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These results were further validated through molecular docking (Mermer et al., 2018).
Pharmacological Evaluation
Bhosale et al. (2014) conducted pharmacological evaluations on derivatives similar to the compound . They found considerable anti-dopaminergic and anti-serotonergic activity, which matched with their docking study in the design of compounds for human dopamine D2 receptor (Bhosale et al., 2014).
Díaz et al. (2020) synthesized a new series of pyrazoles, including a compound structurally similar to the one , finding it to be a potent σ1 receptor antagonist with antinociceptive properties in animal models (Díaz et al., 2020).
properties
Product Name |
1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone |
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Molecular Formula |
C20H26N4O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C20H26N4O2S/c1-5-24-14(2)18(15(3)25)19(21-20(24)27)23-12-10-22(11-13-23)16-6-8-17(26-4)9-7-16/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
IYFHFGJAKKCNCZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)C)C |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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